Levodopa

Catalog No.
S532941
CAS No.
59-92-7
M.F
C9H11NO4
M. Wt
197.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levodopa

CAS Number

59-92-7

Product Name

Levodopa

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1

InChI Key

WTDRDQBEARUVNC-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Solubility

5mM
0.03 M
5 mg/mL at 20 °C
Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate
In water, 5,000 mg/l @ 20 °C
5.0 mg/mL

Synonyms

3 Hydroxy DL tyrosine, 3,4 Dihydroxyphenylalanine, 3,4-Dihydroxyphenylalanine, 3-Hydroxy-DL-tyrosine, beta Hydroxytyrosine, beta-Hydroxytyrosine, Dihydroxyphenylalanine, Dihydroxyphenylalanine Hydrochloride, (2:1), Dopa

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)[O-])[NH3+])O)O

Description

The exact mass of the compound Levodopa is 197.0688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5mm0.03 m5 mg/ml at 20 °creadily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetatein water, 5,000 mg/l @ 20 °c5.0 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759573. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Dihydroxyphenylalanine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levodopa (L-DOPA) is a medication that has been a cornerstone of Parkinson's disease (PD) treatment since its discovery in the 1960s. PD is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra, a part of the brain. Dopamine is a critical neurotransmitter involved in movement control. Levodopa, a precursor to dopamine, is able to cross the blood-brain barrier and be converted into dopamine in the brain, thereby alleviating some of the motor symptoms of PD [].

Mechanism of Action in PD

Extensive research has been conducted to understand how Levodopa works in PD. When Levodopa enters the brain, it is converted to dopamine by the enzyme dopa decarboxylase. This increase in dopamine levels helps to improve motor function in individuals with PD by stimulating the dopamine receptors in the basal ganglia, a group of structures deep within the brain that controls movement [].

Research on Levodopa's Efficacy

Since its discovery, Levodopa's efficacy in managing PD symptoms has been a major focus of research. Studies have consistently shown that Levodopa is highly effective in improving bradykinesia (slowness of movement) and rigidity, two hallmark symptoms of PD []. However, the effectiveness of Levodopa can vary over time. Long-term use can lead to a phenomenon called "wearing-off," where the medication's effects become shorter-lived, leading to a return of symptoms between doses [].

Ongoing Research on Levodopa

Research on Levodopa continues to explore ways to improve its effectiveness and manage its limitations. Scientists are investigating strategies to prolong the effects of Levodopa, such as combining it with other medications that inhibit dopa decarboxylase or slow its breakdown []. Additionally, research is ongoing to develop new methods of delivering Levodopa directly to the brain, potentially leading to more sustained benefits and fewer side effects [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Colorless to white crystals or crystalline powder; needles from wate

XLogP3

-2.1

Exact Mass

197.0688

Boiling Point

448.4

LogP

0.05
-2.39 (LogP)
-2.39
log Kow = -2.39

Odor

Odorless

Appearance

Solid powder

Melting Point

295
Mp 285.5 ° dec.
284-286 °C
285°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

46627O600J

GHS Hazard Statements

Aggregated GHS information provided by 186 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (30.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (32.8%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (30.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levodopa on its own is formulated as an oral inhalation powder indicated for intermittent treatment of off episodes in Parkinson's patients who are already being treated with carbidopa and levodopa[FDA Label]. Levodopa is most commonly formulated as an oral tablet with a peripheral dopa decarboxylase inhibitor indicated for treatment of Parkinson's disease, post-encephalitic parkinsonism, and symptomatic parkinsonism following carbon monoxide intoxication or manganese intoxication[F4579].
FDA Label
Inbrija is indicated for the intermittent treatment of episodic motor fluctuations (OFF episodes) in adult patients with Parkinson's disease (PD) treated with a levodopa/dopa-decarboxylase inhibitor.
Levodopa/Carbidopa/Entacapone Orion is indicated for the treatment of adult patients with Parkinson's disease and end-of-dose motor fluctuations not stabilised on levodopa / dopa-decarboxylase (DDC)-inhibitor treatment.
Stalevo is indicated for the treatment of adult patients with Parkinson's disease and end-of-dose motor fluctuations not stabilised on levodopa / dopa-decarboxylase (DDC)-inhibitor treatment.
Corbilta is indicated for the treatment of adult patients with Parkinson's disease and end-of-dose motor fluctuations not stabilised on levodopa/dopa decarboxylase (DDC) inhibitor treatment.
Symptomatic treatment of adult patients with Parkinson's disease
Treatment of Parkinson's disease

Livertox Summary

Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Levodopa is indicated to alleviate symptoms and allow more normal body movements with improved muscle control in the treatment of idiopathic Parkinson's disease, postencephalitic parkinsonism, or symptomatic parkinsonism that may follow injury to the nervous system by carbon monoxide intoxication or manganese intoxication. It is also indicated in parkinsonism associated with cerebral arteriosclerosis. /Included in US product labeling/
Levodopa, the metabolic precursor of dopamine, is the single most effective agent in the treatment of Parkinson's Disease.
LEVODOPA AFFORDS ONLY SYMPTOMATIC RELIEF OF PARKINSONISM. IF DRUG IS STOPPED, ALL PREEXISTING SYMPTOMS GRADUALLY RETURN WITHIN WK OR TWO; UPON RESUMPTION OF L-DOPA THERAPY AFTER PERIOD OF WITHDRAWAL, PREVIOUS THERAPEUTIC RESPONSE IS REESTABLISHED AFTER WK OR MORE.
...L-DOPA...HAS BEEN MORE CONSISTENTLY EFFECTIVE IN TREATMENT OF CHRONIC MANGANESE POISONING THAN IN PARKINSON'S DISEASE.
EXTRAPYRAMIDAL SYMPTOMS BUT NOT DEMENTIA IN PT WITH PARKINSONISM-DEMENTIA OF GUAM...RESPOND FAVORABLY TO DRUG. ...MARKED & SUSTAINED IMPROVEMENT IN PARKINSONIAN SYMPTOMS RESULTING FROM CARBON MONOXIDE POISONING.
LEVODOPA THERAPY MAY IMPROVE MENTAL & CIRCULATORY STATUS OF PT IN HEPATIC FAILURE.
/IN CLINICAL TRIALS OF DRUG/ SOME IMPROVEMENT IN MOTOR SYMPTOMS...REPORTED IN PT WITH TORSION DYSTONIAS, ATHETOID CEREBRAL PALSY, & PROGRESSIVE SUPRANUCLEAR PALSY, BUT RESULTS HAVE NOT BEEN IMPRESSIVE.
In modern practice, levodopa is almost always admin in combination with a peripherally acting inhibitor of aromatic L-amino acid decarboxylase, such as carbidopa or benserazide. If levodopa is admin alone, the drug is largely decarboxylated by enzymes in the intestinal mucosa & other peripheral sites, so that relatively little unchanged drug reaches the cerebral circulation & probably <1% penetrates the CNS.
Treatment of neuroleptic malignant syndrome
The safety and efficacy of ropinirole hydrochloride (Requip) were compared with that of benserazide hydrochloride in combination with levodopa (Madopar) over a period of 5 yr in patients with early Parkinson's disease who were given ropinirole (n=85) or the levodopa combination (n=89) in a prospective, randomized, double blind study; if symptoms were not adequately controlled by the assigned study medication, patients could receive supplementary levodopa, administered in an open-label fashion. In the ropinirole group, 29 of the 85 patients (34%) received no levodopa supplementation. At 5 yr, the cumulative incidence of dyskinesia, regardless of levodopa supplementation, was 20% in the ropinirole group and 45% in the levodopa group. There was no significant difference between the 2 groups in the mean change in scores for activities of daily living among those who completed the study. Adverse events led to the early withdrawal from the study of 48 of 179 patients in the ropinirole group (27%) and 29 of 89 patients in the levodopa group (33%). ... /Levodopa/benserazide/
The relationship between the pharmacokinetics and pharmacodynamics of levodopa were studied in 37 patients (ages 46-79 yr) at 4 stages of Parkinson's disease who received a single dose of 100 mg levodopa with 25 mg benserazide. The estimated mean concentration at half-maximal effect was 389 ng/ml in levodopa-naive patients, 346 ng/ml in patients in stable condition taking levodopa, 543 ng/ml in patients with on-and-off fluctuations, and 711 ng/ml in patients with on-and-off fluctuations and peak-dose dyskinesia. Estimate of the maximal response in these 4 groups was 10, 12, 24, and 18, respectively. A significant correlation was observed between the duration of Parkinson's disease and mean concentration at half-maximal effect, estimate of maximal response, and, inversely, equilibration half-life.
For a true reappraisal of a levodopa (I) drug holiday, 2 groups of patients with idiopathic Parkinson disease who were comparable in age, duration of diagnosis, duration of I therapy, and the presence of proper indications for drug adjustment or withdrawal were matched and studied. One month after a drug holiday, 24 of 45 patients (53%) had improved function. At 6 months, 27 of 45 (60%) were improved according to a scale rating function. At 12 months, 51% did not change. Seven patients in whom adverse effects reemerged at 6 months after the drug holiday had a mean increase in I dosage of 107 mg/day during the 6 months. The functionally stable group had a mean increase of only 36 mg/day. It was concluded that proper selection of patients for gradual reduction in the dosage of I is an important factor in achieving success from a drug holiday, with slow reintroduction of I therapy and maintenance of a low dose regimen after the drug holiday.
A study was conducted to determine if maintenance of abstinence in patients with alcoholism can be improved by pharmacological enhancement of central nervous system serotonin and dopamine functions in 31 patients, ages 20-61 yr, who were randomized to receive, in a double-blind fashion, either 5-hydroxytryptophan plus carbidopa, levodopa plus carbidopa, or placebo at individualized doses for 1 yr. Results showed no significant effect of the treatment condition on maintenance of abstinence. Baseline psychologic measures showed that patients who abstained from alcohol had more education and higher scores on memory function tests. It was concluded that long-term loading with precursors of dopamine and serotonin is probably not effective in improving the rate of abstinence in patients with chronic alcohol dependence.
... Levodopa reduces brain metabolism in the putamen, thalamus, and cerebellum in patients with Parkinson's disease. Additionally, levodopa reduces Parkinson's disease-related pattern activity, and the degree of network suppression correlates with clinical improvement. The response to dopaminergic therapy in Patients with Parkinson's disease may be determined by the modulation of cortico-striato-pallido-thalamocortical pathways.
... Functional disability is generally caused by hemiplegia after stroke. Physiotherapy used to be the only way of improving motor function in such patients. ... A single dose of levodopa is well tolerated and, when given in combination with physiotherapy, enhances motor recovery in patients with hemiplegia. In view of its minimal side-effects, levodopa will be a possible add-on during stroke rehabilitation.
Laboratory studies and studies of animal models of parkinsonism have produced contradictory evidence, but there is no evidence that LD is toxic to normal substantia nigra in animals. We have studied human subjects longitudinally to address that issue. A cumulative LD dose up to 24 kg was not toxic in one autopsied essential tremor case. Two other essential tremor patients did not develop parkinsonism on 8.5 kg and 21 kg cumulative LD dose, respectively. One DOPA-responsive dystonia (DRD) case has no evidence of parkinsonism after 29 years and more than 17 kg of LD. A DRD patient who received 3 kg over 11 years had normal SN neuronal complement at autopsy. One patient who has clinical and laboratory evidence of nigral pathology as the basis of parkinsonism when untreated for 18 years had progressive disability. While on LD he has excellent symptomatic benefit and virtual cessation of progression of the disease. Epidemiologic studies indicate that those prescribed LD at an early stage of illness and hence given larger cumulative lifetime doses have longer survival than those in whom LD is started late and who receive smaller total doses. Our observations and the available literature support that levodopa is not toxic to normal or diseased substantia nigra in human beings. Evidence presented here indicates that levodopa has a protective effect on the human substantia nigra neurons.
/INGESTION: Signs & Symptoms/ Contraindications to the use of Levodopa in the treatment of Parkinson's Disease are few. Editions of the Physicians Desk Reference for North America (PDR) have listed glaucoma as a contraindication because of Levodopa's alleged tendency to raise intraocular pressure. We studied intraocular pressures before and after initiation of L-DOPA in 11 patients, 4 female and 7 male with an age range of 49 to 80. Ocular pressures were checked before initiation of L-DOPA and after treatment had started at a mean of 27 days. One patient was discovered to have glaucoma prior to onset of treatment and another had known glaucoma. In the latter intraocular pressure fell an average of 3 points after L-DOPA was initiated. In the remaining patients, 4 showed a 2.1 point fall in the 8 intraocular pressure and 5 showed a 2.6 point rise in intraocular pressures after initiation of L-DOPA. No judgement was made regarding the 11th patient since L-DOPA and glaucoma treatment were initiated at the same time. We conclude L-DOPA does not significantly alter intraocular pressure and should not be withheld in Parkinson's Disease with glaucoma.

Pharmacology

Levodopa is able to cross the blood-brain barrier while dopamine is not[FDA Label,F4579]. The addition of a peripheral dopa decarboxylase inhibitor prevents the conversion of levodopa to dopamine in the periphery so that more levodopa can reach the blood-brain barrier[Label,F4579]. Once past the blood-brain barrier, levodopa is converted to dopamine by aromatic-L-amino-acid decarboxylase[Label,F4579].
Levodopa is an amino acid precursor of dopamine with antiparkinsonian properties. Levodopa is a prodrug that is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier. When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease. To assure that adequate concentrations of levodopa reach the central nervous system, it is administered with carbidopa, a decarboxylase inhibitor that does not cross the blood-brain barrier, thereby diminishing the decarboxylation and inactivation of levodopa in peripheral tissues and increasing the delivery of dopamine to the CNS.

MeSH Pharmacological Classification

Dopamine Agents

ATC Code

N04BA01
N04BA03
N04BA02
N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BA - Dopa and dopa derivatives
N04BA01 - Levodopa

Mechanism of Action

Levodopa by various routes crosses the blood brain barrier, is decarboxylated to form dopamine[Label,F4579]. This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors[Label,F4579].
MOST WIDELY ACCEPTED THEORY IS THAT LEVODOPA INCR LEVEL OF DOPAMINE & THUS ACTIVATION OF DOPAMINE RECEPTORS IN EXTRA-PYRAMIDAL CENTERS IN THE BRAIN (PRIMARILY IN CAUDATE NUCLEUS & SUBSTANTIA NIGRA).
The present data indicate that the major effects observed after administration of exogenous levodopa are not due to a direct action of levodopa on dopamine receptors, or to extrastriatal release of dopamine, but to conversion of levodopa to dopamine by serotonergic terminals and probably some intrastriatal cells.
EFFECTS OF LEVODOPA ON HUMAN & MURINE MELANOMA CELLS EXAMINED. WHEN EXPONENTIALLY GROWING CELLS WERE EXPOSED TO L-DOPA, CHARACTERISTIC INHIBITION OF THYMIDINE INCORPORATION OBSERVED.
IN RATS, DOPAMINERGIC AGONISTS ALL CAUSED DECR IN SERUM PROLACTIN LEVELS.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD [HSA:1812 1813 1814 1815 1816] [KO:K04144 K04145 K04146 K04147 K05840]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

587-45-1
59-92-7

Wikipedia

L-DOPA

Drug Warnings

PT WITH CARDIAC ARRHYTHMIAS OR HISTORY OF MYOCARDIAL INFARCTION SHOULD UNDERGO INITIAL THERAPY WITH LEVODOPA ONLY IN FACILITY EQUIPPED FOR INTENSIVE CORONARY CARE. ...DIABETIC PT...SHOULD BE CAREFULLY MONITORED FOR ANY NECESSITY TO MODIFY THEIR REGIMEN. CAUTION ALSO NECESSARY IN PT WITH HISTORY OF PEPTIC ULCER, CONVULSIONS...
DISCONTINUATION OF LEVODOPA THERAPY FOR 6-24 HR PRIOR TO GENERAL ANESTHESIA IS RECOMMENDED... SAFETY OF L-DOPA DURING PREGNANCY HAS NOT BEEN ESTABLISHED, HOWEVER, INFANTS SHOULD NOT BE NURSED BY MOTHERS RECEIVING DRUG SINCE IT MAY APPEAR IN MILK. ...DRUG MAY INHIBIT LACTATION.
...IS CONTRAINDICATED IN PATIENTS WITH NARROW-ANGLE GLAUCOMA, ACUTE PSYCHOSIS, OR SEVERE PSYCHONEUROSIS. IT SHOULD NOT BE ADMIN TO PT WITH UNCOMPENSATED ENDOCRINE, RENAL, HEPATIC, CARDIOVASCULAR, OR PULMONARY DISEASE. /USE/...EXTREME CAUTION IN PT WITH ASTHMA OR EMPHYSEMA WHO MAY REQUIRE SYMPATHOMIMETIC DRUGS.
SINCE LEVODOPA THERAPY...ASSOC WITH INCR GROWTH OF MELANOMA, PT WITH KNOWN MELANOMAS OR PIGMENTED LESIONS SHOULD BE CAREFULLY MONITORED FOR CHANGES IN SUCH LESIONS & DRUG WITHDRAWN IF CHANGES OCCUR.
For more Drug Warnings (Complete) data for LEVODOPA (49 total), please visit the HSDB record page.

Biological Half Life

2.3 hours for orally inhaled levodopa. Oral levodopa has a half life of 50 minutes but when combined with a peripheral dopa decarboxylase inhibitor, the half life is increased to 1.5 hours.
THE HALF-LIFE IN PLASMA IS SHORT (1-3 HR).

Use Classification

Human drugs -> Inbrija -> EMA Drug Category
Anti-Parkinson drugs -> Human pharmacotherapeutic group
Human drugs -> Levodopa/Carbidopa/Entacapone Orion -> EMA Drug Category
Nervous sytem -> Human pharmacotherapeutic group
Human drugs -> Stalevo -> EMA Drug Category
Human drugs -> Corbilta (previously Levodopa/Carbidopa/Entacapone Sandoz) -> EMA Drug Category
Human drugs -> Numient -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Derived from several types of beans including vanilla.
Preparation from L-tyrosine: Vorbruggen, Krolikiewicz, Ber. 105, 1168 (1972); Bretschneider et al., Helv. Chim. Acta 56, 2857 (1973); from Vicia faba beans: Wysong, US 3253023 (1966 to Dow Chem.); by fermentation of L-tyrosine: Sih et al., J. Am. Chem. Soc. 91, 6204 (1969); Florent, Renaut, DE 2102793 (1971 to Rhone-Poulenc), C.A. 75, 108505f (1971). Separation from racemate: Vogler, Baumgartner, Helv. Chim. Acta 35, 1776 (1952); NL 6514950; US 3405159 (1966, 1968 both to Merck & Co.)
Production: glycine + acetic anhydride + vanillin (amide formation/carbonyl condensation/chiral catalytic hydrogenation/hydrolysis. Production: 2,4-dihydroxybenzaldehyde + hydrogen cyanide + ammonia (Strecker synthesis/racemate separation). Production: catechol + pyruvic acid + ammonia (microbial conversion)

General Manufacturing Information

L-Tyrosine, 3-hydroxy-: ACTIVE

Analytic Laboratory Methods

Analyte: levodopa; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 280 nm and comparison to standards (assay purity)
Analyte: levodopa; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: levodopa; matrix: pharmaceutical preparation (capsule); procedure: ultraviolet absorption spectrophotometry with detection at 280 nm and comparison to standards (assay purity)
Analyte: levodopa; matrix: pharmaceutical preparation (capsule); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for LEVODOPA (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC SYSTEM USED TO ANALYZE PLASMA & BIOLOGICAL FLUIDS CONSISTED OF A GUARD COLUMN DRY-PACKED WITH PERISORB RB-18, REVERSED-PHASE COLUMN WITH BECKMAN-ULTRASPHERE-ODS & A MOBILE PHASE WITH SODIUM ACETATE/CITRIC ACID/METHANOL (6.3:3.2:0.5).

Interactions

The pharmacokinetics of levodopa (LD) with & without pramipexole in men & postmenopausal women with Parkinson's disease /were studied/. Patients on stable dose of carbidopa/LD were randomized to receive escalating doses of placebo or pramipexole over 7 wks. LD & pramipexole pharmacokinetics were performed after a single test dose 25/100 of carbidopa/LD, before initiation of pramipexole or placebo, at 1.5 mg/d & 4.5 mg/d of pramipexole or placebo. Compared to men, women had greater LD bioavailability. Pramipexole did not alter LD bioavailability, & pramipexole pharmacokinetics were equivalent in men & women.
Admin of levodopa with nonspecific inhibitors of MAO, such as phenelzine & tranylcypromine, markedly accentuates the actions of levodopa & may precipitate life-threatening hypertensive crisis & hyperpyrexia; nonspecific MAO inhibitors always should be discontinued at least 14 days before levodopa is admin (note that this prohibition does not include the MAO-B subtype-specific inhibitor selegiline, which, as discussed below, often is admin safely in combination with levodopa). Abrupt withdrawal of levodopa or other dopaminergic medications may precipitate the neuroleptic malignant syndrome more commonly observed after treatment with dopamine antagonists.
Conventional antipsychotic agents, such as the phenothiazines, ... may cause marked worsening of parkinsonism, probably through actions at the D2 dopamine receptor.
TRICYCLIC ANTIDEPRESSANTS...GIVEN CONCOMITANTLY WITH LEVODOPA EVOKE HYPERTENSIVE CRISES.
For more Interactions (Complete) data for LEVODOPA (33 total), please visit the HSDB record page.

Stability Shelf Life

IN PRESENCE OF MOISTURE RAPIDLY OXIDIZED BY ATMOSPHERIC OXYGEN & DARKENS

Dates

Modify: 2023-08-15
1: Ricciardi L, Bove F, Espay KJ, Lena F, Modugno N, Poon YY, Krikorian R, Espay AJ, Fasano A. 24-Hour infusion of levodopa/carbidopa intestinal gel for nocturnal akinesia in advanced Parkinson's disease. Mov Disord. 2016 Mar 4. doi: 10.1002/mds.26564. [Epub ahead of print] Review. PubMed PMID: 26946221.
2: Fleury V, Pollak P, Gere J, Tommasi G, Romito L, Combescure C, Bardinet E, Chabardes S, Momjian S, Krainik A, Burkhard P, Yelnik J, Krack P. Subthalamic stimulation may inhibit the beneficial effects of levodopa on akinesia and gait. Mov Disord. 2016 Feb 17. doi: 10.1002/mds.26545. [Epub ahead of print] Review. PubMed PMID: 26887333.
3: Rascol O, Perez-Lloret S, Ferreira JJ. New treatments for levodopa-induced motor complications. Mov Disord. 2015 Sep 15;30(11):1451-60. doi: 10.1002/mds.26362. Epub 2015 Aug 21. Review. PubMed PMID: 26293004.
4: Duopa--a carbidopa/levodopa enteral suspension for Parkinson's disease. Med Lett Drugs Ther. 2015 Aug 3;57(1474):112. Review. PubMed PMID: 26218794.
5: Calabresi P, Ghiglieri V, Mazzocchetti P, Corbelli I, Picconi B. Levodopa-induced plasticity: a double-edged sword in Parkinson's disease? Philos Trans R Soc Lond B Biol Sci. 2015 Jul 5;370(1672). pii: 20140184. doi: 10.1098/rstb.2014.0184. Review. PubMed PMID: 26009763; PubMed Central PMCID: PMC4455753.
6: Niccolini F, Rocchi L, Politis M. Molecular imaging of levodopa-induced dyskinesias. Cell Mol Life Sci. 2015 Jun;72(11):2107-17. doi: 10.1007/s00018-015-1854-x. Epub 2015 Feb 15. Review. PubMed PMID: 25681866.
7: Uncini A, Eleopra R, Onofrj M. Polyneuropathy associated with duodenal infusion of levodopa in Parkinson's disease: features, pathogenesis and management. J Neurol Neurosurg Psychiatry. 2015 May;86(5):490-5. doi: 10.1136/jnnp-2014-308586. Epub 2014 Aug 28. Review. PubMed PMID: 25168395.
8: Kestenbaum M, Fahn S. Safety of IPX066 , an extended release carbidopa-levodopa formulation, for the treatment of Parkinson's disease. Expert Opin Drug Saf. 2015 May;14(5):761-7. doi: 10.1517/14740338.2015.1015986. Epub 2015 Feb 19. Review. PubMed PMID: 25697185.
9: Carbidopa/levodopa extended-release capsules (Rytary). Med Lett Drugs Ther. 2015 Apr 27;57(1467):59-60. Review. PubMed PMID: 25897548.
10: Stathis P, Konitsiotis S, Antonini A. Dopamine agonists early monotherapy for the delay of development of levodopa-induced dyskinesias. Expert Rev Neurother. 2015 Feb;15(2):207-13. doi: 10.1586/14737175.2015.1001747. Epub 2015 Jan 12. Review. PubMed PMID: 25578445.
11: Mosharov EV, Borgkvist A, Sulzer D. Presynaptic effects of levodopa and their possible role in dyskinesia. Mov Disord. 2015 Jan;30(1):45-53. doi: 10.1002/mds.26103. Epub 2014 Dec 1. Review. PubMed PMID: 25450307; PubMed Central PMCID: PMC4314471.
12: LeWitt PA. Levodopa therapy for Parkinson's disease: Pharmacokinetics and pharmacodynamics. Mov Disord. 2015 Jan;30(1):64-72. doi: 10.1002/mds.26082. Epub 2014 Dec 1. Review. PubMed PMID: 25449210.
13: Stoessl AJ. Central pharmacokinetics of levodopa: Lessons from imaging studies. Mov Disord. 2015 Jan;30(1):73-9. doi: 10.1002/mds.26046. Epub 2014 Oct 1. Review. PubMed PMID: 25274160.
14: Siddiqi SH, Abraham NK, Geiger CL, Karimi M, Perlmutter JS, Black KJ. The Human Experience with Intravenous Levodopa. Front Pharmacol. 2016 Jan 6;6:307. doi: 10.3389/fphar.2015.00307. eCollection 2015. Review. PubMed PMID: 26779024; PubMed Central PMCID: PMC4701937.
15: Olanow CW. Levodopa: effect on cell death and the natural history of Parkinson's disease. Mov Disord. 2015 Jan;30(1):37-44. doi: 10.1002/mds.26119. Epub 2014 Dec 11. Review. PubMed PMID: 25502620.
16: Aquino CC, Fox SH. Clinical spectrum of levodopa-induced complications. Mov Disord. 2015 Jan;30(1):80-9. doi: 10.1002/mds.26125. Epub 2014 Dec 8. Review. PubMed PMID: 25488260.
17: Poewe W, Antonini A. Novel formulations and modes of delivery of levodopa. Mov Disord. 2015 Jan;30(1):114-20. doi: 10.1002/mds.26078. Epub 2014 Dec 5. Review. PubMed PMID: 25476691.
18: Ko JH, Lerner RP, Eidelberg D. Effects of levodopa on regional cerebral metabolism and blood flow. Mov Disord. 2015 Jan;30(1):54-63. doi: 10.1002/mds.26041. Epub 2014 Oct 9. Review. PubMed PMID: 25296957; PubMed Central PMCID: PMC4314428.
19: Schaeffer E, Pilotto A, Berg D. Pharmacological strategies for the management of levodopa-induced dyskinesia in patients with Parkinson's disease. CNS Drugs. 2014 Dec;28(12):1155-84. doi: 10.1007/s40263-014-0205-z. Review. PubMed PMID: 25342080.
20: Whitfield AC, Moore BT, Daniels RN. Classics in chemical neuroscience: levodopa. ACS Chem Neurosci. 2014 Dec 17;5(12):1192-7. doi: 10.1021/cn5001759. Epub 2014 Oct 10. Review. PubMed PMID: 25270271.

Explore Compound Types